![molecular formula C19H23ClN2O4S B2567649 Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215854-22-0](/img/structure/B2567649.png)
Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
説明
Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic derivative of the tetrahydrothieno[2,3-c]pyridine scaffold, a bicyclic heterocyclic structure with demonstrated pharmacological relevance. This compound features a 6-ethyl substitution on the tetrahydrothienopyridine core, a 4-methoxybenzamido group at position 2, and a methyl ester at position 2. The hydrochloride salt enhances its solubility for biological testing. The tetrahydrothieno[2,3-c]pyridine core is frequently modified with substituents to optimize pharmacokinetic and pharmacodynamic properties, as seen in related compounds .
特性
IUPAC Name |
methyl 6-ethyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S.ClH/c1-4-21-10-9-14-15(11-21)26-18(16(14)19(23)25-3)20-17(22)12-5-7-13(24-2)8-6-12;/h5-8H,4,9-11H2,1-3H3,(H,20,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCVXCRNOQPQTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound belonging to the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and oncology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃S·HCl
- Molecular Weight : Approximately 367.00 g/mol
Research indicates that this compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential inhibition of specific tumor cell lines. The mechanism appears to involve:
- Neurotransmitter Modulation : The compound may influence serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.
- Antitumor Activity : Preliminary studies suggest that it could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antitumor Effects
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.5 |
A549 (Lung Cancer) | 12.0 |
HeLa (Cervical Cancer) | 18.3 |
These results indicate a promising potential for this compound as an anticancer agent.
Neuropharmacological Activity
In neuropharmacological studies, the compound has shown efficacy in modulating behavior in rodent models of anxiety and depression. The following effects were noted:
- Anxiolytic Effects : Reduction in anxiety-like behavior in elevated plus-maze tests.
- Antidepressant Effects : Significant decrease in immobility time in the forced swim test.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Anxiety Disorders :
- Objective : To evaluate the anxiolytic effect in a rat model.
- Method : Administration of varying doses led to a dose-dependent reduction in anxiety behaviors.
- Findings : The highest dose (10 mg/kg) significantly reduced anxiety levels compared to control.
-
Case Study on Cancer Treatment :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Method : MCF-7 cells were treated with different concentrations.
- Findings : Notable apoptosis was observed at concentrations above 10 µM.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related tetrahydrothieno[2,3-c]pyridine derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Structural Analogues and Substituent Variations
Key structural differences among analogs lie in the substituents at positions 2, 3, and 6 of the tetrahydrothieno[2,3-c]pyridine core:
Notes:
- The 4-methoxybenzamido group at R2 introduces electron-donating properties, contrasting with the electron-withdrawing 3,4-dimethoxybenzamido or trifluoromethylbenzoyl groups in analogs .
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-c]pyridine core. A representative route includes:
Amide Coupling : React 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamido intermediate .
Methylation : Treat the intermediate with methyl iodide under basic conditions to esterify the carboxylic acid group .
Salt Formation : Convert the final product to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) to improve stability and solubility .
Key Considerations : Optimize reaction temperatures (60–80°C for amidation) and solvent choices (e.g., dichloromethane or DMF) to enhance yields (>70%) and purity .
Basic: What analytical techniques are critical for structural confirmation?
X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions (e.g., 4-methoxybenzamido protons at δ 7.8–8.2 ppm) .
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z ~465) and fragmentation patterns .
HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to address low yields in the amidation step?
Solvent Screening : Test polar aprotic solvents (DMF, THF) to improve reactant solubility and reduce side reactions. Evidence suggests DMF enhances reaction rates due to its high dielectric constant .
Catalyst Selection : Evaluate coupling agents like HATU or EDC/HOBt to increase efficiency .
Temperature Gradients : Perform reactions under reflux (80°C) to accelerate kinetics but monitor for thermal decomposition via TLC .
Stoichiometry Adjustments : Use a 1.2–1.5 molar excess of 4-methoxybenzoyl chloride to drive the reaction to completion .
Advanced: How to resolve discrepancies in biological activity data across different assays?
Solubility Profiling : Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffers (e.g., PBS) to avoid precipitation artifacts. Hydrochloride salts improve aqueous solubility .
Assay Validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to distinguish direct target engagement from off-target effects .
Metabolite Screening : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may interfere with activity measurements .
Advanced: What computational methods predict the compound’s binding mode to biological targets?
Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the 4-methoxybenzamido group’s role in hydrogen bonding .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, particularly the tetrahydrothienopyridine core’s conformational flexibility .
QSAR Modeling : Corporate substituent electronic parameters (Hammett constants) to predict activity trends across analogs .
Advanced: How to address conflicting crystallographic data on the compound’s tautomeric forms?
Data Re-refinement : Re-process raw diffraction data using SHELXL with updated scattering factors and disorder modeling .
Complementary Techniques : Validate tautomerism via --HMBC NMR to detect protonation states at critical nitrogen sites .
Theoretical Calculations : Compare experimental bond lengths with DFT-optimized structures (e.g., Gaussian 16) to identify energetically favorable tautomers .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。